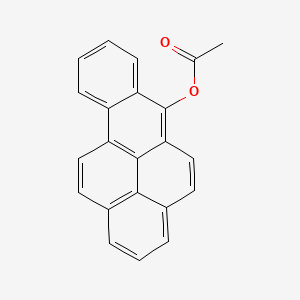
BENZO(a)PYREN-6-OL, ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[a]pyren-6-yl acetate is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon This compound is known for its complex structure, consisting of five fused benzene rings Benzo[a]pyrene is a well-known environmental pollutant, primarily formed during the incomplete combustion of organic matter
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]pyren-6-yl acetate typically involves the acetylation of benzo[a]pyrene. One common method is the Friedel-Crafts acylation, where benzo[a]pyrene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
Industrial production of benzo[a]pyren-6-yl acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[a]pyren-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert benzo[a]pyren-6-yl acetate to less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, quinones, and hydroxylated derivatives.
Reduction: Simplified hydrocarbons with fewer aromatic rings.
Substitution: Halogenated and nitrated derivatives of benzo[a]pyren-6-yl acetate.
Wissenschaftliche Forschungsanwendungen
Benzo[a]pyren-6-yl acetate is used in various scientific research fields:
Chemistry: Studying the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects and toxicity of polycyclic aromatic hydrocarbons.
Medicine: Exploring potential therapeutic applications and understanding the compound’s role in carcinogenesis.
Industry: Developing materials with specific electronic and photophysical properties.
Wirkmechanismus
Benzo[a]pyren-6-yl acetate exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism, oxidative stress response, and inflammation. This pathway plays a crucial role in mediating the toxicological effects of benzo[a]pyren-6-yl acetate, including its carcinogenic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its high toxicity and carcinogenicity.
Chrysene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer benzene rings.
Dibenz[a,h]anthracene: A compound with a similar fused ring structure and known carcinogenic properties.
Uniqueness
Benzo[a]pyren-6-yl acetate is unique due to its specific acetylated structure, which influences its reactivity and biological interactions. The presence of the acetate group can alter the compound’s solubility, stability, and ability to interact with biological targets compared to its parent compound, benzo[a]pyrene.
Eigenschaften
CAS-Nummer |
53555-67-2 |
|---|---|
Molekularformel |
C22H14O2 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
benzo[b]pyren-6-yl acetate |
InChI |
InChI=1S/C22H14O2/c1-13(23)24-22-18-8-3-2-7-16(18)17-11-9-14-5-4-6-15-10-12-19(22)21(17)20(14)15/h2-12H,1H3 |
InChI-Schlüssel |
PSUANBYSDSSXCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
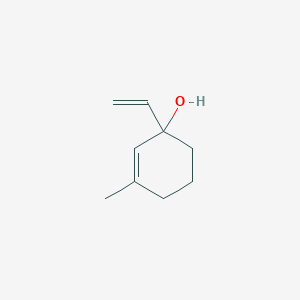
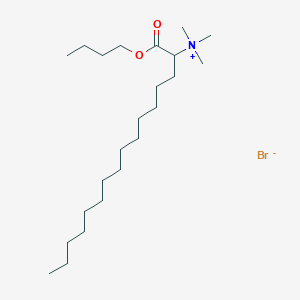
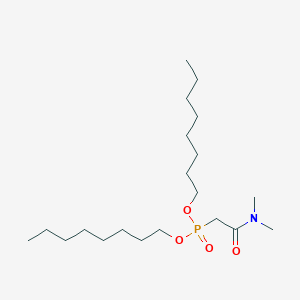

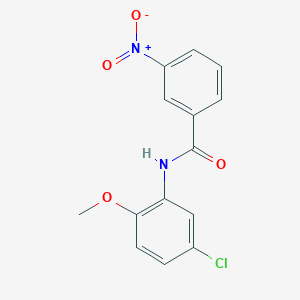

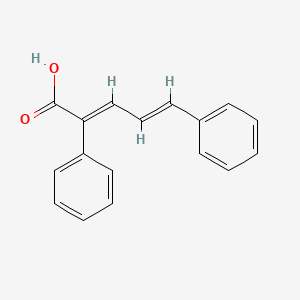
![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)


